molecular formula C8H18O2 B140827 (3S,6S)-3,6-Octanediol CAS No. 136705-66-3

(3S,6S)-3,6-Octanediol

Cat. No.: B140827
CAS No.: 136705-66-3
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-YUMQZZPRSA-N
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Description

(3S,6S)-3,6-Octanediol is a chiral diol with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol . This compound is characterized by its two hydroxyl groups located at the third and sixth positions of the octane chain, both in the S-configuration. It appears as white needle-like crystals and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-3,6-Octanediol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the asymmetric dihydroxylation of 1-octene using a chiral catalyst to ensure the S-configuration at both hydroxyl positions .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve high enantioselectivity. The process often requires precise control of reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3S,6S)-3,6-Octanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3S,6S)-3,6-Octanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,6S)-3,6-Octanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(3S,6S)-octane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOQWWRTRBSGR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@H](CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314142
Record name (3S,6S)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136705-66-3
Record name (3S,6S)-3,6-Octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136705-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,6S)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (3S,6S)-3,6-octanediol's stereochemistry in the synthesis of (R,R)-Ethyl-DuPHOS, and how does this impact the ligand's properties?

A1: The synthesis of (R,R)-Ethyl-DuPHOS utilizes this compound as a starting material. [] This specific enantiomer is crucial because it dictates the absolute configuration of the chiral centers in the final Ethyl-DuPHOS molecule. The (R,R)-configuration of Ethyl-DuPHOS, derived from this compound, is essential for its ability to function as a chiral ligand. This is because the spatial arrangement of the phospholane rings in (R,R)-Ethyl-DuPHOS, determined by the starting diol's stereochemistry, creates a chiral environment around the metal center when it coordinates. This chiral environment allows for the preferential formation of one enantiomer of a product in asymmetric catalytic reactions.

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